

# Oxolane-2-carbonyl Chloride: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Oxolane-2-carbonyl chloride*

Cat. No.: *B1296549*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Oxolane-2-carbonyl chloride**, a key building block in organic synthesis, particularly in the development of pharmaceuticals. This document details its fundamental chemical properties, a standard experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

## Core Chemical Properties

**Oxolane-2-carbonyl chloride**, also known as tetrahydrofuran-2-carbonyl chloride, is a reactive acyl chloride widely employed as an intermediate in the synthesis of more complex molecules. Its utility stems from the presence of the reactive carbonyl chloride group attached to the stable oxolane (tetrahydrofuran) ring.

## Quantitative Data Summary

The fundamental physicochemical properties of **Oxolane-2-carbonyl chloride** are summarized in the table below for quick reference.

| Property          | Value                                          |
|-------------------|------------------------------------------------|
| Molecular Formula | C <sub>5</sub> H <sub>7</sub> ClO <sub>2</sub> |
| Molecular Weight  | 134.56 g/mol                                   |
| CAS Number        | 52449-98-6                                     |
| Appearance        | Colorless to pale yellow liquid                |
| Boiling Point     | 63-64 °C                                       |
| Density           | 1.48 g/mL                                      |

## Synthesis of Oxolane-2-carbonyl Chloride

The most common and efficient laboratory-scale synthesis of **Oxolane-2-carbonyl chloride** involves the reaction of its corresponding carboxylic acid, Tetrahydrofuran-2-carboxylic acid, with a chlorinating agent such as oxalyl chloride or thionyl chloride. These reagents effectively convert the carboxylic acid into the more reactive acid chloride.

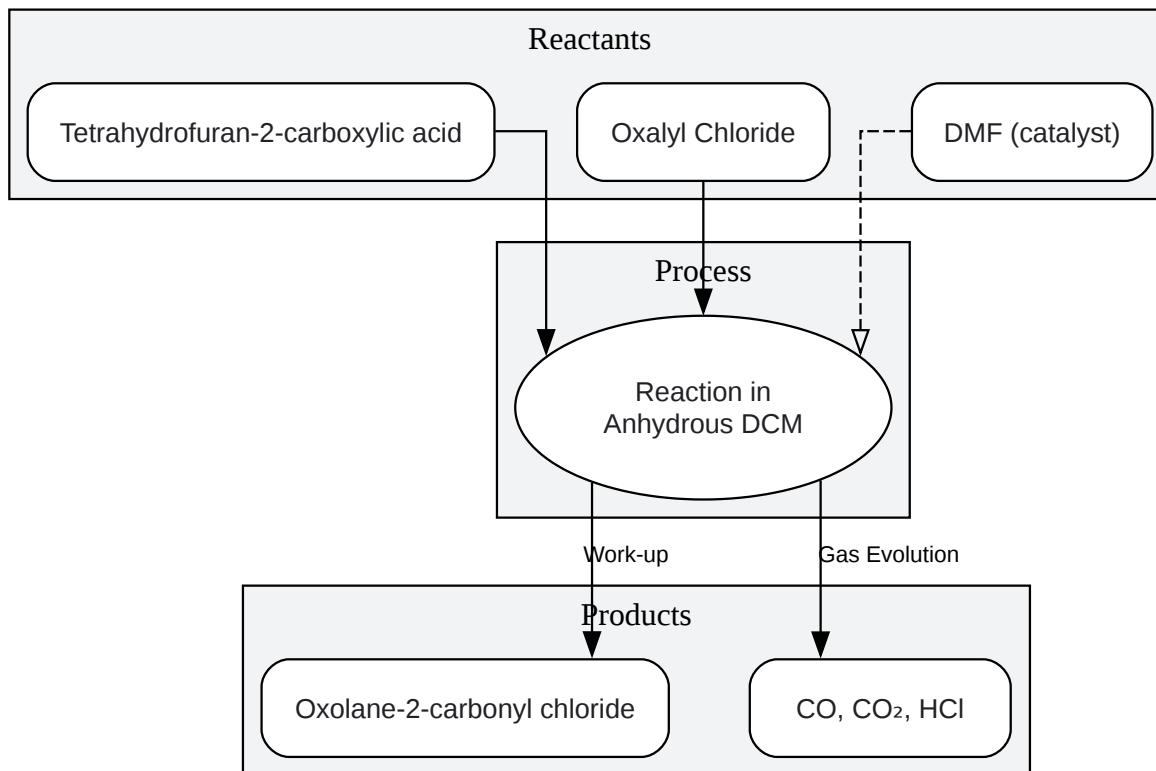
## Experimental Protocol: Synthesis via Oxalyl Chloride

This protocol details a representative method for the preparation of **Oxolane-2-carbonyl chloride** from Tetrahydrofuran-2-carboxylic acid using oxalyl chloride.

### Materials:

- Tetrahydrofuran-2-carboxylic acid
- Oxalyl chloride ((COCl)<sub>2</sub>)
- Anhydrous Dichloromethane (DCM)
- Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
- Nitrogen or Argon gas supply
- Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

- Magnetic stirrer and heating mantle
- Rotary evaporator


Procedure:

- Reaction Setup: A dry, round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet is charged with Tetrahydrofuran-2-carboxylic acid (1.0 equivalent). Anhydrous dichloromethane is added to dissolve or suspend the acid.
- Addition of Oxalyl Chloride: The solution is stirred, and oxalyl chloride (1.1 to 1.5 equivalents) is added dropwise from the dropping funnel at room temperature.
- Catalyst Addition: A catalytic amount of anhydrous DMF (1-2 drops) is carefully added to the reaction mixture. The addition of DMF often initiates the reaction, evidenced by gas evolution (CO<sub>2</sub> and CO).
- Reaction Progression: The mixture is stirred at room temperature for 1-2 hours or until the gas evolution ceases. The reaction can be gently heated to ensure completion if necessary.
- Work-up: Upon completion, the excess oxalyl chloride and the solvent (DCM) are removed under reduced pressure using a rotary evaporator. The resulting crude **Oxolane-2-carbonyl chloride** is often of sufficient purity for subsequent reactions. For higher purity, distillation under reduced pressure can be performed.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it generates toxic gases (HCl, CO, and CO<sub>2</sub>). Oxalyl chloride is corrosive and moisture-sensitive and should be handled with appropriate personal protective equipment.

## Synthetic Pathway Visualization

The following diagram illustrates the workflow for the synthesis of **Oxolane-2-carbonyl chloride** from Tetrahydrofuran-2-carboxylic acid.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Oxolane-2-carbonyl chloride**.

- To cite this document: BenchChem. [Oxolane-2-carbonyl Chloride: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1296549#oxolane-2-carbonyl-chloride-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1296549#oxolane-2-carbonyl-chloride-molecular-weight-and-formula)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)